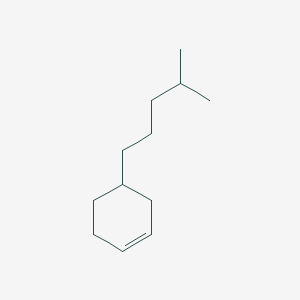
4-(4-Methylpentyl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpentyl)cyclohex-1-ene is a synthetic organic compound known for its unique structure and properties. It is commonly used in various industrial applications, particularly in the fragrance industry. The compound is characterized by a cyclohexene ring substituted with a 4-methylpentyl group, which contributes to its distinct chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohex-1-ene typically involves a Diels-Alder reaction starting from myrcene and acrolein. This reaction forms the cyclohexenecarbaldehyde group, which is then subjected to acid-catalyzed hydration to produce the tertiary alcohol . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through distillation or chromatography to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpentyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The cyclohexene ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
4-(4-Methylpentyl)cyclohex-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Widely used in the fragrance industry due to its pleasant odor and stability
Mechanism of Action
The mechanism of action of 4-(4-Methylpentyl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, in the fragrance industry, it interacts with olfactory receptors to produce a pleasant scent. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde: Known for its use in fragrances and as a skin allergen.
Hydroxymethylpentylcyclohexenecarboxaldehyde: Another compound with similar applications in the fragrance industry.
Uniqueness
4-(4-Methylpentyl)cyclohex-1-ene stands out due to its specific structure, which imparts unique chemical properties and applications. Its stability and pleasant odor make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Properties
CAS No. |
62701-90-0 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
4-(4-methylpentyl)cyclohexene |
InChI |
InChI=1S/C12H22/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-4,11-12H,5-10H2,1-2H3 |
InChI Key |
CHFALWRTRDRTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl-](/img/structure/B14523115.png)
![Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate](/img/structure/B14523118.png)
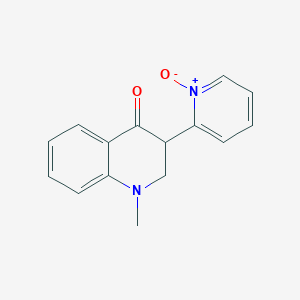
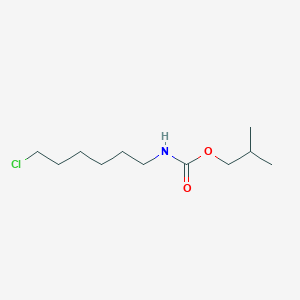
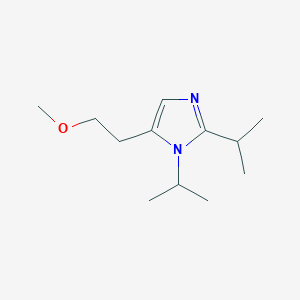
![2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid](/img/structure/B14523134.png)
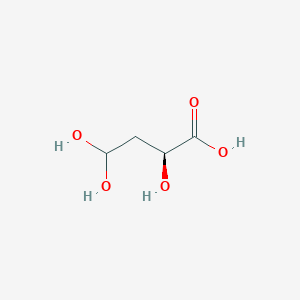
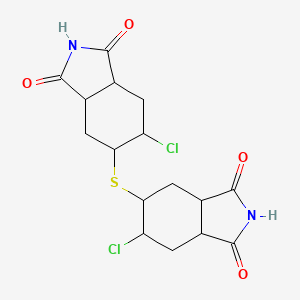
![5-Hydroxy-3-[2-(4-iodophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14523154.png)
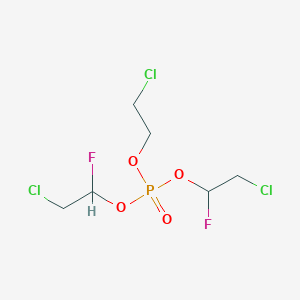
![1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B14523189.png)
![4-Methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14523190.png)
![2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14523193.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide](/img/structure/B14523198.png)
